(1-Hydroxyethoxy)(oxo)phosphaniumolate
Description
(1-Hydroxyethoxy)(oxo)phosphaniumolate is an organophosphorus compound characterized by a central phosphorus atom bonded to a 1-hydroxyethoxy group (HOCH₂CH₂O⁻), an oxo group (O=), and an additional oxygen atom, forming a phosphaniumolate structure. This compound likely exists as a sodium salt in its stable form, enhancing its solubility in aqueous environments. The hydroxyethoxy group contributes to its hydrophilic nature, while the oxo group influences its electronic configuration and reactivity.
Properties
CAS No. |
92835-73-9 |
|---|---|
Molecular Formula |
C2H5O4P |
Molecular Weight |
124.03 g/mol |
IUPAC Name |
1-hydroxyethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C2H5O4P/c1-2(3)6-7(4)5/h2-3H,1H3 |
InChI Key |
JRXZNNHUCYZSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)O[P+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethoxy)(oxo)phosphaniumolate typically involves the reaction of appropriate phosphorus-containing precursors with hydroxyethoxy reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized processes to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyethoxy)(oxo)phosphaniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phosphorus compounds, while reduction can produce hydroxyphosphorus derivatives.
Scientific Research Applications
(1-Hydroxyethoxy)(oxo)phosphaniumolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1-Hydroxyethoxy)(oxo)phosphaniumolate exerts its effects involves interactions with molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, while the oxo group may engage in coordination with metal ions or other species. These interactions can modulate the activity of enzymes, receptors, or other biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (1-Hydroxyethoxy)(oxo)phosphaniumolate with two structurally related organophosphorus compounds identified in the evidence:
Key Structural and Functional Differences:
Substituent Effects :
- The 1-hydroxyethoxy group in the target compound introduces a hydroxyl moiety absent in the analogs. This increases hydrophilicity and acidity compared to the ethoxy or diethoxy groups in Disodium (Ethoxyoxydophosphanyl) formate and Ethyl (Diethoxyphosphoryl) formate.
- The oxo group common to all three compounds enhances electrophilicity at the phosphorus center, but the presence of formate in the analogs modifies their degradation pathways.
Solubility and Stability: Sodium salts (e.g., Disodium (Ethoxyoxydophosphanyl) formate) exhibit high water solubility, suggesting similar behavior for the target compound. Ethyl (Diethoxyphosphoryl) formate’s lower solubility aligns with its non-ionic structure, highlighting the target compound’s advantage in aqueous applications.
Reactivity :
- The hydroxy group in the target compound may accelerate hydrolysis under acidic or basic conditions, whereas the ethoxy groups in analogs provide steric and electronic stabilization .
Research Findings and Implications
Pharmaceutical Relevance :
- Sodium salts like Disodium (Ethoxyoxydophosphanyl) formate are used as reference standards in drug quality control, suggesting analogous regulatory applications for this compound .
Synthetic Challenges :
- The hydroxyethoxy group’s polarity complicates purification compared to ethoxy analogs, necessitating advanced chromatographic techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
